N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-17(20-9-13-5-2-1-3-6-13)10-23-18(14-11-26-12-15(14)22-23)21-19(25)16-7-4-8-27-16/h1-8H,9-12H2,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHZGIXBXJZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to a class of molecules known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets and pathways.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins. They can act as ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the target biomolecules.
Cellular Effects
Pyrazole derivatives have been reported to exhibit cytotoxic activity against various types of cancer cells. They can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is not known. Pyrazole derivatives can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression.
Metabolic Pathways
Many drugs undergo phase I and phase II metabolic reactions in the body. These reactions can involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-thiophene-2-carboxamide
- Molecular Formula: C23H25N5O4S2
- Molecular Weight: 499.6 g/mol
- CAS Number: 1105217-74-0
This compound belongs to a class of benzamide derivatives known for diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The thienopyrazole moiety is particularly significant as it contributes to the compound's pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity:
- Thienopyrazole derivatives have been reported to possess anticancer properties. For instance, studies show that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects:
- Antimicrobial Properties:
Case Studies and Research Findings
Several studies have evaluated the biological activity of thienopyrazole derivatives:
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the thienopyrazole core may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Preparation Methods
Alkylation with Ethyl Bromoacetate
The thienopyrazole core is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate. This step proceeds in anhydrous acetone at 60°C for 12 hours, yielding ethyl 2-(thieno[3,4-c]pyrazol-2-yl)acetate .
Amidation with Benzylamine
The ester intermediate is hydrolyzed to the carboxylic acid using 10% NaOH, followed by activation with oxalyl chloride to form the acyl chloride. Reaction with benzylamine in dichloromethane (DCM) at 0–5°C produces 2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole .
Optimization notes :
- Acylating agents : Oxalyl chloride is preferred over thionyl chloride due to milder conditions and higher yields.
- Stoichiometry : A 2:1 molar ratio of oxalyl chloride to carboxylic acid minimizes side reactions.
Thiophene-2-carboxamide Coupling
The final step involves coupling the thiophene-2-carboxamide group to the thienopyrazole scaffold. Two approaches are viable:
Direct Amide Bond Formation
Thiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride, then reacted with the free amine on the thienopyrazole intermediate. This method, adapted from patent literature, requires strict anhydrous conditions and a tertiary amine (e.g., triethylamine) to scavenge HCl.
Carbodiimide-Mediated Coupling
Alternatively, N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between thiophene-2-carboxylic acid and the amine. This method, used in bis-heterocycle synthesis, offers higher functional group tolerance but requires chromatographic purification.
Yield comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acid chloride | DCM | None | 78–82 |
| EDC/HOBt | DMF | DMAP | 65–70 |
Integrated Synthetic Route
Combining these steps, the full synthesis proceeds as follows:
- Cyclization :
- Alkylation-Amidation :
- Carboxamide Coupling :
Total yield : 42–48% over three steps.
Mechanistic and Computational Insights
Density functional theory (DFT) studies on analogous heterocyclizations reveal that the rate-limiting step is the cyclization process (activation barrier: ~28.8 kcal/mol). Solvent effects, particularly the role of polar aprotic solvents in stabilizing transition states, are critical for optimizing yields.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise Optimization : Vary reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (ethanol, DMF), and reactant stoichiometry to identify optimal conditions . Microwave-assisted synthesis may reduce reaction time compared to classical heating .
- By-Product Minimization : Monitor reaction progress via TLC and quench reactions at intermediate stages to isolate intermediates, reducing side reactions .
- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : Analyze and NMR spectra to verify functional groups (e.g., benzylamino peaks at δ 4.3–4.5 ppm) and aromatic thiophene signals .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass (e.g., m/z 537.64) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% area under the curve confirms purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological targets?
- Methodological Answer :
- Derivative Synthesis : Modify substituents on the benzylamino or thiophene moieties (e.g., halogenation, methoxy groups) to assess impact on bioactivity .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer activity) and compare IC values to establish SAR trends .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data from analogous compounds .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize conflicting results (e.g., divergent IC values due to assay pH differences) .
- Mechanistic Profiling : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .
Q. How can crystallographic data inform predictions of molecular interactions with biological targets?
- Methodological Answer :
- Crystallography : Resolve the compound’s 3D structure via X-ray diffraction to identify hydrogen-bonding motifs (e.g., pyrazole-thiophene interactions) and steric constraints .
- Dynamic Simulations : Conduct MD simulations (AMBER/CHARMM) to model binding stability with proteins, incorporating crystallographic data for force-field parameterization .
Key Considerations
- Stability Studies : Assess compound stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- Toxicity Profiling : Use in vitro hepatocyte models to evaluate metabolic liability and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
